Benzyl bromide
Overview
Description
Benzyl bromide, also known as bromomethylbenzene, is an organic compound with the chemical formula C7H7Br. It consists of a benzene ring substituted with a bromomethyl group. This compound is a colorless liquid with a sharp and pungent odor, known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes and mucous membranes .
Mechanism of Action
Benzyl bromide is an organic compound with the formula C6H5CH2Br, consisting of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties and is used as a reagent in organic synthesis .
Target of Action
this compound primarily targets hydroxy groups of alcohols and carboxylic acids . It serves as a protecting agent for these groups through a process known as O-benzylation .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In the presence of a strong nucleophile such as hydroxide ion (OH-), this compound undergoes a substitution reaction, replacing the bromine atom with the nucleophile . This reaction is often facilitated by the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
Biochemical Pathways
this compound participates in the bimolecular homolytic substitution (SH2) pathway, an open-shell mechanism implicated across a host of biochemical alkylation pathways . In this pathway, this compound can react with other radicals to form new carbon-carbon bonds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is a colorless liquid with a sharp, pungent odor . It has a density of 1.438 g/cm³, a melting point of -3.9 °C, and a boiling point of 201 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is the introduction of benzyl groups into organic molecules . This can serve as a protective measure for sensitive functional groups like hydroxy groups in alcohols and carboxylic acids . The introduction of these groups can significantly alter the properties of the parent molecule, influencing its reactivity, solubility, and other characteristics.
Biochemical Analysis
Biochemical Properties
Benzyl bromide plays a significant role in biochemical reactions, primarily as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, this compound can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or altering their function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alkylate DNA, leading to mutations and disruptions in gene expression. Additionally, it can interfere with cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an alkylating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of DNA. This alkylation can lead to enzyme inhibition or activation, changes in gene expression, and disruptions in cellular processes. This compound’s reactivity is primarily due to the presence of the bromomethyl group, which is highly electrophilic and readily reacts with nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild biochemical changes, while at higher doses, it can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with severe tissue irritation, respiratory distress, and even lethality in animal studies. These threshold effects highlight the importance of careful dosage control when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in specific cellular compartments, depending on its physicochemical properties and the presence of binding proteins. The distribution of this compound within tissues can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on DNA and metabolic enzymes. Post-translational modifications and targeting signals may also play a role in directing this compound to particular subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene under conditions suitable for free radical halogenation. This process typically involves the use of bromine (Br2) and a catalyst such as iron or aluminum bromide. The reaction is carried out in the presence of light or heat to initiate the free radical mechanism .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of toluene using bromine and a catalyst. The reaction is conducted in a continuous-flow reactor to ensure efficient mass transfer and high yield. The use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide is also common .
Chemical Reactions Analysis
Types of Reactions: Benzyl bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts readily with nucleophiles due to the presence of the bromine atom, which acts as a good leaving group. Common nucleophiles include sodium azide, sodium cyanide, and amines. .
Oxidation: this compound can be oxidized to benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound to toluene can be achieved using reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Benzyl azide, benzyl cyanide, and benzyl amines.
Oxidation: Benzaldehyde.
Reduction: Toluene.
Scientific Research Applications
Benzyl bromide is widely used in scientific research and industrial applications:
Organic Synthesis: It serves as a reagent for introducing benzyl groups in organic synthesis.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: this compound is employed in the preparation of synthetic resins, dyes, and plasticizers.
Chemical Biology: It is used in the synthesis of biologically active molecules and as a building block in the development of new drugs.
Comparison with Similar Compounds
Benzyl Chloride (C7H7Cl): Similar to benzyl bromide but with a chlorine atom instead of bromine.
Benzyl Iodide (C7H7I): More reactive than this compound due to the better leaving ability of iodine.
Benzyl Fluoride (C7H7F): Much less reactive than this compound due to the poor leaving ability of fluorine.
Uniqueness of this compound: this compound strikes a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its reactivity is higher than benzyl chloride but lower than benzyl iodide, providing a suitable reactivity profile for many synthetic applications .
Properties
IUPAC Name |
bromomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Record name | BENZYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID8024658 | |
Record name | alpha-Bromotoluene | |
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Molecular Weight |
171.03 g/mol | |
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Physical Description |
Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |
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Flash Point |
188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |
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Solubility |
Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |
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Density |
1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |
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Impurities |
Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |
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Color/Form |
Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |
CAS No. |
100-39-0 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL BROMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |
Record name | BENZYL BROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL BROMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of benzyl bromide?
A1: this compound has the molecular formula C₇H₇Br and a molecular weight of 171.04 g/mol. Its structure consists of a benzene ring (C₆H₅) attached to a bromomethyl group (CH₂Br).
Q2: What spectroscopic data is available for characterizing this compound?
A2: [] ¹H NMR (CDCl3) data for this compound shows characteristic peaks at δ 7.1–7.6 (quartet) for the aromatic protons and 4.53 (singlet) for the methylene protons adjacent to the bromine atom. [] Theoretical studies using density functional theory (DFT) at the B3LYP/6-311G++(d,p) level have been conducted to analyze the infrared (IR) spectra of this compound and its cation. []
Q3: How does this compound interact with nucleophiles?
A3: this compound readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the presence of the electron-withdrawing bromine atom. This reactivity makes it a valuable reagent for introducing the benzyl group into various molecules. [, ] Studies have investigated its reactions with nucleophiles like thiourea, 2-mercapto benzimidazole, pyridines, and amines. [, , , , ]
Q4: Does the substitution pattern on the benzene ring influence the reactivity of this compound?
A4: Yes, substituents on the benzene ring significantly impact the reactivity of this compound. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. This influence has been studied extensively through Hammett plots by analyzing the reaction kinetics with various substituted benzyl bromides. [, , , , ]
Q5: Are there instances where the substituent effect on this compound reactivity is negligible?
A5: Interestingly, some studies have revealed cases where substituents on the benzene ring do not significantly affect the bond dissociation enthalpy of the benzylic C–Br bond. For instance, gas-phase thermolysis and photoacoustic studies showed no detectable substituent effect for p-CN, p-But, and m-CF3 substituted benzyl bromides. []
Q6: What are the common applications of this compound in organic synthesis?
A6: this compound is commonly used as a benzylating agent to introduce benzyl groups into molecules. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. [, ]
Q7: Can this compound participate in transition metal-catalyzed reactions?
A7: Yes, this compound is a suitable substrate for various transition metal-catalyzed reactions. For instance, it undergoes oxidative addition to palladium complexes, enabling reactions like carbonylation and Suzuki-Miyaura cross-coupling. These reactions offer efficient routes to synthesize phenylacetic acid derivatives and biaryl compounds. [, , ]
Q8: Has this compound been utilized in the synthesis of polymers?
A8: Yes, researchers have successfully employed this compound in synthesizing well-defined polymers. For example, this compound functionalities incorporated into polymer chains allow the creation of star-shaped polymers through controlled polymerization techniques. [, , ]
Q9: What computational methods have been used to study this compound?
A9: Density Functional Theory (DFT) calculations have been instrumental in understanding the structural properties and reactivity of this compound. Researchers have utilized DFT to investigate the infrared spectra of this compound and its cation. []
Q10: Have QSAR models been developed for predicting the reactivity of this compound derivatives?
A10: While specific QSAR models for this compound derivatives are not extensively discussed in the provided research, the use of Hammett plots provides a strong foundation for developing such models. The linear relationship observed between the logarithm of reaction rates and Hammett substituent constants (σ) allows for predicting the reactivity of various substituted benzyl bromides. [, , , , ]
Q11: What are the safety concerns associated with handling this compound?
A11: this compound is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. [, ]
Q12: What are the known toxicological effects of this compound?
A12: this compound exhibits acute toxicity upon inhalation, ingestion, or skin contact. It primarily affects the eyes and respiratory system. Long-term exposure may lead to more severe health complications. [, ]
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